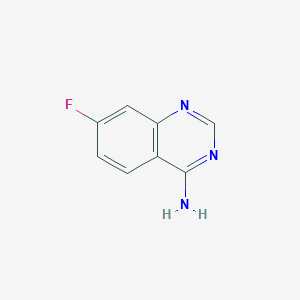

7-Fluoroquinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFIRSZBPDFONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676530 | |

| Record name | 7-Fluoroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009036-29-6 | |

| Record name | 7-Fluoroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Fluoroquinazolin 4 Amine

Classical and Contemporary Approaches to the Quinazoline (B50416) Ring System Bearing a 7-Fluoro Moiety

The construction of the 7-fluoroquinazoline (B90720) core is a critical step in the synthesis of the target compound. Several reliable methods have been established, each with its own advantages and applications.

Cyclization Reactions Utilizing Fluorinated Anthranilic Acid Derivatives (e.g., 2-amino-4-fluorobenzoic acid)

A foundational approach to the 7-fluoroquinazoline skeleton involves the cyclization of 2-amino-4-fluorobenzoic acid. This method is a variation of the well-established Niementowski quinazoline synthesis. The reaction typically proceeds by heating the anthranilic acid derivative with a suitable source of carbon and nitrogen, such as formamide. nih.gov This process involves an initial acylation of the amino group followed by cyclization and dehydration to form the quinazolinone ring.

For instance, 7-fluoroquinazolin-4(3H)-one can be prepared from 2-amino-4-fluorobenzoic acid. This intermediate serves as a crucial precursor for obtaining 7-fluoroquinazolin-4-amine. The subsequent conversion of the 4-oxo group to an amino group is a key transformation discussed in later sections.

A specific example involves the synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine starting from 2-amino-4-fluoro benzoic acid. scispace.com The initial step is a cyclization reaction with urea to form 7-fluoroquinazoline-2,4-diol. scispace.com This highlights the versatility of fluorinated anthranilic acids as starting materials for various substituted quinazolines.

| Starting Material | Reagents | Product | Reference |

| 2-amino-4-fluorobenzoic acid | Formamide | 7-Fluoroquinazolin-4(3H)-one | nih.gov |

| 2-amino-4-fluorobenzoic acid | Urea | 7-Fluoroquinazoline-2,4-diol | scispace.com |

Synthesis via 7-Fluoroquinazoline-2,4(1H,3H)-dione Intermediates

Another important synthetic route utilizes 7-fluoroquinazoline-2,4(1H,3H)-dione as a key intermediate. This dione can be synthesized from 2-amino-4-fluorobenzoic acid through cyclization with urea. scispace.com The resulting 7-fluoroquinazoline-2,4-dione is a stable and versatile precursor for further chemical modifications.

The transformation of the dione to the target 4-aminoquinazoline involves a two-step process. First, the dione is chlorinated to introduce leaving groups at the C-2 and C-4 positions, yielding 2,4-dichloro-7-fluoroquinazoline. This is typically achieved using a strong chlorinating agent like phosphoryl chloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). scispace.com The subsequent step involves a regioselective nucleophilic aromatic substitution at the C-4 position, which is more reactive than the C-2 position, with an amine source to introduce the 4-amino group. nih.gov

| Intermediate | Reagents | Product | Reference |

| 7-Fluoroquinazoline-2,4-dione | POCl₃, DMF | 2,4-Dichloro-7-fluoroquinazoline | scispace.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Quinazoline C-4 Position

Nucleophilic aromatic substitution (SNAr) is a pivotal reaction for introducing the amino group at the C-4 position of the 7-fluoroquinazoline ring system. This reaction typically involves a precursor with a good leaving group at the C-4 position, most commonly a chlorine atom. The presence of electron-withdrawing groups on the aromatic ring facilitates this substitution. libretexts.org

The synthesis of this compound can be effectively achieved by reacting 4-chloro-7-fluoroquinazoline with a source of ammonia or a protected amine. The greater reactivity of the C-4 position in 2,4-dichloroquinazolines towards nucleophiles allows for regioselective substitution. nih.gov This regioselectivity is a key advantage in the synthesis of specifically functionalized quinazolines.

Kinetic studies on the reaction of 4-chloroquinazoline with amines suggest that the mechanism can be borderline between a concerted and a stepwise SNAr pathway. researchgate.net The reaction proceeds through a resonance-stabilized intermediate, and the presence of the fluorine atom at the 7-position can influence the reactivity of the C-4 position.

| Substrate | Nucleophile | Product | Reference |

| 4-Chloro-7-fluoroquinazoline | Ammonia/Amine | This compound | researchgate.net |

| 2,4-Dichloro-7-fluoroquinazoline | Amine | 2-Chloro-4-(substituted)-7-fluoroquinazoline | scispace.comnih.gov |

Optimization of Synthetic Pathways for Improved Yield and Efficiency

To meet the demands of pharmaceutical and chemical research, the optimization of synthetic routes for this compound and its derivatives is crucial. Process intensification strategies and advanced synthesis techniques are employed to enhance reaction rates, improve yields, and facilitate purification.

Process Intensification Strategies (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.net The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.govfrontiersin.org This technique has been successfully applied to various steps in the synthesis of quinazoline derivatives.

For example, the Niementowski condensation to form the quinazolinone ring can be expedited using microwave heating. frontiersin.org Similarly, cyclization reactions and nucleophilic aromatic substitutions can benefit from microwave assistance, leading to more efficient and environmentally friendly synthetic protocols. sci-hub.cat The rapid heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating methods. mdpi.com

Solid-Phase Synthesis Techniques for Quinazoline Derivatives

Solid-phase synthesis offers a high-throughput approach for the preparation of libraries of quinazoline derivatives, which is particularly valuable in drug discovery. nih.govbenthamscience.com This technique involves attaching the starting material to a solid support (resin) and carrying out the subsequent reactions in a stepwise manner. The key advantage is the ease of purification, as excess reagents and by-products can be simply washed away.

The synthesis of quinazoline-2,4-diones and their analogs has been successfully demonstrated using solid-phase methodologies. benthamscience.com Resin-bound primary amines can be utilized to introduce diversity at the 3N-position of the quinazoline-2,4-dione core. benthamscience.com This approach allows for the rapid generation of a multitude of derivatives for biological screening. While the direct solid-phase synthesis of this compound is less commonly reported, the principles can be adapted from the established methods for other quinazoline derivatives.

Catalytic Approaches in the Formation of this compound and its Precursors (e.g., Palladium-Catalyzed Reactions)

The synthesis of this compound and its precursors is significantly enhanced by the use of catalytic methods, particularly those involving palladium. These approaches offer efficient and selective means to construct the fundamental quinazoline framework. Palladium-catalyzed cross-coupling reactions are especially pivotal for forming the essential carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that constitute the heterocyclic system.

A key application of palladium catalysis is in the synthesis of 2-amino-4-fluorobenzonitrile, a critical precursor that undergoes cyclization to form the quinazoline ring. The cyanation of an appropriate aryl halide, for instance, can be effectively achieved using a palladium catalyst. This transformation is crucial for introducing the nitrile group necessary for the subsequent ring-closing step.

Furthermore, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig reaction, are instrumental in introducing the 4-amino group onto a pre-existing quinazoline core. This reaction facilitates the coupling of an amine with a 4-haloquinazoline, providing a direct and versatile route to N-substituted this compound analogs. The efficacy of these reactions often depends on the choice of palladium catalyst and, critically, the associated ligands which stabilize the catalytic species and modulate its reactivity.

Divergent Synthetic Strategies for Functionalization and Derivatization

The this compound scaffold is a versatile starting point for creating a diverse range of chemical derivatives. By employing divergent synthetic strategies, researchers can systematically modify the core structure to explore how different functional groups impact the molecule's properties.

Regioselective Introduction of Substituents on the Quinazoline Core

Achieving regioselectivity—the ability to introduce substituents at specific positions on the quinazoline ring—is paramount for targeted drug design. While the fluorine atom at the C-7 position can influence the outcome of certain electrophilic aromatic substitutions, regiocontrol is more commonly achieved by using starting materials that are already functionalized or by employing directed metalation techniques.

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for modifying the quinazoline core. The electron-deficient nature of the quinazoline ring system, amplified by the C-7 fluorine atom, activates the C-4 position towards attack by nucleophiles. This allows for the displacement of a leaving group, such as a chlorine atom, at this position by a wide variety of nucleophiles, including amines, thiols, and alcohols, thereby generating a library of derivatives with diverse functionalities at the 4-position.

Synthesis of N-Substituted this compound Analogs

The exocyclic amino group at the C-4 position is a prime handle for derivatization, enabling the synthesis of a multitude of N-substituted analogs. Standard organic reactions like acylation and alkylation are commonly used to introduce various substituents.

More advanced methods, such as palladium-catalyzed cross-coupling reactions, have become indispensable for creating N-aryl and N-heteroaryl derivatives. The Buchwald-Hartwig amination, for example, provides a robust method for forging a C-N bond between the 4-amino group and an aryl or heteroaryl halide. The conditions for these reactions, including the specific palladium catalyst, ligand, and base, are carefully selected to ensure compatibility with a broad range of coupling partners.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product |

|---|---|---|---|

| 7-Fluoro-4-chloroquinazoline | Aniline (B41778) | Pd₂(dba)₃/Xantphos | N-phenyl-7-fluoroquinazolin-4-amine |

| This compound | Aryl bromide | Pd(OAc)₂/BINAP | N-aryl-7-fluoroquinazolin-4-amine |

Exploration of Peripheral Modifications on the C-2 Position of the Quinazoline Scaffold

The C-2 position of the quinazoline scaffold presents another valuable site for introducing structural diversity. A common synthetic route begins with a 2,4-dichloro-7-fluoroquinazoline intermediate. The two chlorine atoms exhibit different levels of reactivity, which allows for a stepwise and selective substitution strategy. The C-4 chlorine is more susceptible to nucleophilic displacement than the C-2 chlorine. This differential reactivity enables the initial introduction of the 4-amino group, followed by a separate reaction to modify the C-2 position.

This sequential approach allows for the installation of a wide array of substituents at the C-2 position. For instance, subsequent reactions with amines, thiols, or alcohols can yield 2-amino, 2-thio, or 2-alkoxy derivatives, respectively. Moreover, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, can be utilized to form new carbon-carbon bonds at this position, provided a suitable leaving group is present. This opens up possibilities for attaching aryl, heteroaryl, or alkynyl groups, significantly expanding the chemical space of the resulting derivatives.

| Starting Material | Reagent | Position of Modification | Resulting Functional Group |

|---|---|---|---|

| 2,4-Dichloro-7-fluoroquinazoline | Ammonia, then Arylboronic acid/Pd catalyst | C-2 | Aryl |

| 2-Chloro-7-fluoroquinazolin-4-amine | Terminal alkyne/Pd catalyst | C-2 | Alkynyl |

| 2-Chloro-7-fluoroquinazolin-4-amine | Thiol | C-2 | Thioether |

Pharmacological Profiles and Biological Applications of 7 Fluoroquinazolin 4 Amine and Its Derivatives

Antineoplastic and Antiproliferative Activities

Derivatives of 7-fluoroquinazolin-4-amine have emerged as significant candidates in cancer research due to their ability to interfere with key pathways controlling cell growth and proliferation. Their multifaceted mechanisms of action include the inhibition of critical enzymes and the disruption of essential cellular structures.

Inhibition of Receptor Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor (EGFR))

The quinazoline (B50416) core is a well-established pharmacophore for targeting the ATP-binding site of protein kinases, including the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Fluoroquinazolinone derivatives have been designed and synthesized as potent EGFR inhibitors. nih.gov For instance, certain 6-arylureido-4-anilinoquinazoline derivatives have shown promising anti-proliferative activities by targeting EGFR. medwinpublishers.com In enzyme activity inhibition assays, these compounds exhibited inhibitory levels in the sub-micromolar range. medwinpublishers.com Molecular docking studies reveal that these derivatives can bind effectively to the EGFR active site, interacting with key residues, which is crucial for their inhibitory action. medwinpublishers.com The 4-anilinoquinazoline (B1210976) scaffold is considered an essential fragment for this class of EGFR inhibitors. medwinpublishers.com

Research has led to the development of compounds with significant EGFR inhibitory activity. For example, specific fluoroquinazolinone derivatives have demonstrated potent inhibition of EGFR tyrosine kinase (EGFR-TK), with some compounds showing greater activity than the reference drug gefitinib (B1684475). nih.gov

Table 1: EGFR Inhibitory Activity of Selected Fluoroquinazolinone Derivatives

| Compound | Target | IC50 (nM) | Cell Line Context | Reference |

|---|---|---|---|---|

| Compound 6 | EGFR-TK | 75.2 | MCF-7 | nih.gov |

| Compound 10e | EGFR-TK | 170.08 | MDA-MBA-231 | nih.gov |

| Gefitinib (Reference) | EGFR-TK | 78.04 | MCF-7 | nih.gov |

| Gefitinib (Reference) | EGFR-TK | 299 | MDA-MBA-231 | nih.gov |

This table is interactive and can be sorted by column.

Targeting of Serine/Threonine Kinases (e.g., Aurora A Kinase)

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis. mdpi.com Aurora A kinase, in particular, is frequently overexpressed in various human cancers and is considered a promising target for anticancer therapies. mdpi.com Its inhibition can lead to mitotic arrest and subsequent apoptosis in cancer cells.

Derivatives based on the quinazolin-4(3H)-one and quinazoline scaffolds have been developed as inhibitors of Aurora A kinase. mdpi.comeco-vector.com For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e) was identified as a potent and selective inhibitor of Aurora A. mdpi.com This compound was shown to arrest the cell cycle and induce apoptosis in MCF-7 breast cancer cells. mdpi.com The development of selective inhibitors for Aurora A over other isoforms like Aurora B is an attractive strategy, as Aurora B suppression has been linked to potential side effects such as the formation of unstable polyploid cells. mdpi.com

Modulation of Microtubule Dynamics and Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and are critical for cell division, particularly the formation of the mitotic spindle. rjsocmed.com Compounds that interfere with microtubule dynamics are potent antimitotic agents and have been successful as cancer chemotherapeutics. rjsocmed.commdpi.com

Several N-aryl-quinazoline-4-amine derivatives have been identified as inhibitors of tubulin polymerization. mdpi.commdpi.com These agents often act by binding to the colchicine (B1669291) site on tubulin, which prevents the assembly of microtubules. mdpi.commdpi.com This disruption of microtubule formation leads to the arrest of cells in the G2/M phase of the cell cycle, triggering apoptosis. mdpi.com For instance, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were found to inhibit tubulin polymerization, disrupt the cellular microtubule network, and induce cell cycle arrest and apoptosis in leukemia cells. mdpi.com Similarly, 4-(N-Cycloamino)phenylquinazolines have been optimized as a novel class of tubulin-polymerization inhibitors that also target the colchicine site. mdpi.com

Table 2: Tubulin Polymerization Inhibitory Activity of a Selected Quinazoline Derivative

| Compound | Target | IC50 (µM) | Colchicine Binding Inhibition (at 5 µM) | Reference |

|---|

This table is interactive and can be sorted by column.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., A549, MCF-7, MDA-MBA-231)

The antineoplastic potential of this compound derivatives is further substantiated by their cytotoxic activity against a panel of human cancer cell lines in vitro.

A549 (Human Lung Carcinoma): Various quinoline (B57606) and quinazoline derivatives have demonstrated cytotoxic effects against the A549 cell line. nih.govnih.gov For example, certain halogenated derivatives of benzofuran (B130515) carboxylate showed potent activity against A549 cells. nih.gov

MCF-7 (Human Breast Adenocarcinoma, ER-positive): Numerous studies have reported the cytotoxicity of quinazoline-based compounds against MCF-7 cells. Some quinazoline Schiff bases demonstrated remarkable antiproliferative effects with low micromolar IC50 values. Furthermore, certain fluoroquinazolinone derivatives showed potent antitumor activity against MCF-7 cells, with some being more effective than the reference drug erlotinib.

MDA-MBA-231 (Human Breast Adenocarcinoma, Triple-Negative): Derivatives have also shown significant activity against the aggressive triple-negative breast cancer cell line, MDA-MBA-231. Research has indicated that this cell line can be more sensitive to certain compounds than the MCF-7 line. For instance, a specific fluoroquinazolinone derivative, compound 10e, was found to be highly active against MDA-MBA-231 cells. nih.gov

Table 3: In Vitro Cytotoxicity (IC50/GI50) of Selected Quinazoline Derivatives Against Human Cancer Cell Lines

| Compound | A549 | MCF-7 | MDA-MBA-231 | Reference |

|---|---|---|---|---|

| Compound 1 | - | 6.25 µM | - | |

| Compound 2 | - | 5.91 µM | - | |

| Compound 6 | - | 75.2 nM | - | nih.gov |

| Compound 10e | - | - | 170.08 nM | nih.gov |

| Compound 7i | 2.25 µM | 2.81 µM | - | medwinpublishers.com |

This table is interactive and can be sorted by column. Note: Values are IC50 unless specified as GI50 (50% growth inhibition).

In Vivo Antitumor Efficacy in Preclinical Models

The promising in vitro results for quinazoline derivatives have been translated into in vivo antitumor efficacy in animal models. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the potential of these compounds.

In one study, a promising anticancer lead, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was evaluated in an NCI-H460 xenograft mouse model. The compound significantly inhibited tumor growth in a dose-dependent manner. At a dose of 1.0 mg/kg, it achieved a tumor growth inhibition rate of 61.9%, comparable to the standard chemotherapeutic agent paclitaxel. Another study using an HCT-15 nude mouse xenograft model demonstrated the in vivo anti-tumor efficacy of a novel 4-hydroxyquinazoline (B93491) derivative, which was administered daily for 14 consecutive days. These studies underscore the potential of quinazoline-based compounds as viable candidates for further clinical development.

Antimicrobial Potency

Beyond their anticancer properties, the quinazoline and related fluoroquinolone scaffolds have been investigated for their antimicrobial activities. These compounds can target essential bacterial processes, making them effective against a range of pathogens.

The mechanism of action for many quinolone-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.com These enzymes are crucial for DNA replication, repair, and recombination, and their inhibition leads to bacterial cell death. mdpi.com

Several new quinazolin-4(3H)-one derivatives have been synthesized and evaluated as antimicrobial agents against various bacterial and fungal strains. nih.gov Studies have shown that these compounds can exhibit potent activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Salmonella typhimurium. mdpi.comnih.gov Antifungal activity has also been observed against yeasts like Candida albicans and fungi such as Aspergillus niger. nih.gov For example, a series of quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds showed potent antimicrobial activity, with some compounds demonstrating low micromolar IC50 values against E. coli DNA gyrase. nih.gov

Table 4: Antimicrobial Activity (MIC, µg/mL) of a Potent Quinazolin-4(3H)-one Derivative (Compound 5a)

| Microorganism | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | ATCC 25923 | 2 | nih.gov |

| Bacillus subtilis | ATCC 6633 | 1 | nih.gov |

| Escherichia coli | ATCC 8739 | 4 | nih.gov |

| Salmonella typhimurium | ATCC 14028 | 2 | nih.gov |

| Candida albicans | ATCC 10231 | 8 | nih.gov |

This table is interactive and can be sorted by column.

Antiviral Activities (e.g., SARS-CoV-2 Mpro Inhibition)

The emergence of viral pandemics has accelerated the search for novel antiviral agents. The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a prime target for antiviral drug development. The quinazoline scaffold has emerged as a promising framework for the design of SARS-CoV-2 Mpro inhibitors.

Researchers have identified quinazolin-4-one-based nonpeptidic, noncovalent inhibitors of SARS-CoV-2 Mpro. One study reported a derivative, compound C7, which exhibited superior inhibitory activity against SARS-CoV-2 Mpro compared to the natural product baicalein. Furthermore, optimization of 2-aminoquinazolin-4-(3H)-one derivatives has led to compounds with potent inhibitory activity against SARS-CoV-2, highlighting the therapeutic potential of this chemical class. The antiviral activity of these compounds is attributed to their ability to bind to the active site of Mpro, thereby blocking the processing of viral polyproteins essential for replication.

| Compound Class/Derivative | Reported IC50/EC50 | Key Findings | Reference |

|---|---|---|---|

| Quinazolin-4-one derivative (C7) | IC50 = 0.085 ± 0.006 µM (against Mpro) EC50 = 1.10 ± 0.12 µM (in Vero E6 cells) | Superior inhibitory activity compared to baicalein; non-covalent mechanism of action. | |

| 2-aminoquinazolin-4-(3H)-one derivatives | Potent inhibitory activity against SARS-CoV-2. | Optimization led to improved pharmacokinetic properties. |

Other Enzyme Inhibition Profiles and Therapeutic Relevance

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on a complex respiratory chain for energy production. The terminal oxidases, cytochrome bcc:aa3 and cytochrome bd, are crucial components of this chain. While inhibitors of cytochrome bcc:aa3 exist, Mtb can compensate by upregulating cytochrome bd. Therefore, dual inhibition of both oxidases is a promising strategy for effective tuberculosis treatment.

A series of N-phenethyl-quinazolin-4-yl-amines has been identified as potent inhibitors of cytochrome bd oxidase. Structure-activity relationship (SAR) studies of these compounds have provided valuable insights into the structural requirements for potent inhibition. Notably, a derivative featuring the this compound core, (7-Fluoroquinazolin-4-yl){2-[4-(trifluormethoxy)phenyl]ethyl}amine (19a), was found to be more active than the naturally derived cytochrome bd inhibitor aurachin D against multiple mycobacterial strains.

| Compound | Mycobacterium bovis BCG IC50 (µM) | Mycobacterium tuberculosis H37Rv IC50 (µM) | Mycobacterium tuberculosis N0145 IC50 (µM) | Reference |

|---|---|---|---|---|

| (7-Fluoroquinazolin-4-yl){2-[4-(trifluormethoxy)phenyl]ethyl}amine (19a) | More active than aurachin D | More active than aurachin D | More active than aurachin D | |

| Hit Compound 3 (N-phenethylquinazolin-4-amine) | 11 | 27 | Not specified |

Ubiquitin-Specific Protease 13 (USP13) is a deubiquitinating enzyme involved in various cellular processes, and its dysregulation has been implicated in diseases such as cancer and neurodegenerative disorders researchgate.netnih.gov. Consequently, USP13 has emerged as a potential therapeutic target.

The known USP13 inhibitor, Spautin-1, features a quinazoline core, suggesting that this scaffold is a viable starting point for the development of novel USP13 modulators. A structure-activity relationship (SAR) study of Spautin-1 was initiated to explore the chemical space around the quinazoline nucleus to develop more potent and specific inhibitors. While this research is still in its early stages and has not specifically focused on this compound, it underscores the potential of the quinazoline scaffold in targeting USP13. The development of such inhibitors could have therapeutic implications in diseases where USP13 activity is aberrantly high.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 7 Fluoroquinazolin 4 Amine Analogs

Elucidation of Pharmacophoric Requirements for Biological Activity

The biological activity of 7-fluoroquinazolin-4-amine derivatives is contingent on a precise arrangement of pharmacophoric features that facilitate optimal interactions with their biological targets. Key to this is the quinazoline (B50416) core, which often mimics the adenine (B156593) ring of ATP, enabling these compounds to function as competitive inhibitors of kinases.

Significance of the Fluorine Atom at the 7-Position and its Electronic Contributions to Biological Activity

The fluorine atom at the 7-position of the quinazoline ring is a critical determinant of biological activity, primarily through its potent electron-withdrawing effects. This influences the pKa of the quinazoline nitrogen atoms, which can be crucial for establishing key hydrogen bonding interactions within the ATP-binding site of kinases. Specifically, the N1 nitrogen of the quinazoline ring commonly acts as a hydrogen bond acceptor with a backbone NH group in the hinge region of the kinase. The electronegativity of the 7-fluoro substituent can modulate the basicity of this nitrogen, thereby optimizing the strength of this critical interaction.

Furthermore, the introduction of a fluorine atom can lead to more favorable metabolic stability and improved membrane permeability, desirable properties for drug candidates. In some contexts, the fluorine atom can also engage in specific, favorable interactions with the target protein, such as through the formation of halogen bonds or by interacting with localized dipoles. However, the impact of a 7-fluoro substitution is not universally positive across all biological targets. For instance, in the context of antiplasmodial aminoquinolines, 7-fluoro analogs were found to be less active against both chloroquine-susceptible and -resistant P. falciparum strains compared to their 7-chloro, 7-bromo, or 7-iodo counterparts researchgate.net. This highlights the target-specific nature of halogen substitution effects.

Impact of Substituents at the Quinazoline N-4 Position on Ligand-Target Interactions

The substituent at the N-4 position of the this compound scaffold plays a pivotal role in defining the potency and selectivity of the molecule. This position is typically occupied by an aryl or a substituted aryl group, which extends into a more variable region of the kinase ATP-binding site. The nature of this substituent dictates crucial ligand-target interactions.

Influence of Modifications at C-2, C-5, C-6, and C-8 on Potency and Selectivity

Modifications at other positions of the this compound core provide further opportunities to fine-tune the pharmacological profile of these analogs.

C-2 Position: The C-2 position is often a vector for introducing substituents that can further enhance binding affinity or modulate physicochemical properties. For example, the introduction of small alkyl or alkoxy groups can improve solubility and oral bioavailability. In some instances, larger substituents at C-2 can be designed to interact with specific regions of the target protein, leading to increased potency and selectivity.

C-6 Position: The C-6 position is often substituted with groups that can enhance interactions with the solvent-exposed region of the binding site or improve pharmacokinetic properties. For example, in a series of quinazolin-4-one derivatives, substitutions at the 6- and 7-positions were found to be essential for their bioactivities acs.org. In a study of 2,4-diaminoquinazolines, an 8-fluoro substituent was incorporated to create potent dual Toll-like receptor (TLR) 7 and 8 agonists acs.org.

C-8 Position: The C-8 position is another key site for modification. A halogen at the 8-position has been shown to improve oral absorption and activity against anaerobic bacteria in quinolone antibacterials mdpi.com. In a study of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, the fluorine atom at the C-8 position was found to have a significant impact on binding to the hinge region of Aurora A kinase nih.govmdpi.comresearchgate.net.

Exploration of Chain Length and Substituent Topology on Activity Profiles

The length and topology of substituents, particularly those at the N-4 position, can have a profound impact on the activity profiles of this compound analogs. The optimal length of a side chain is often a balance between reaching additional binding pockets and avoiding steric clashes.

For example, in related 4-aminoquinoline (B48711) analogs, shortening or lengthening the aliphatic side chain has been shown to increase activity against chloroquine-resistant strains of P. falciparum scispace.com. The conformational flexibility of the side chain is also a critical factor. A more rigid substituent may pay an entropic penalty upon binding but can offer higher selectivity if its conformation is pre-organized for the target's binding site. Conversely, a flexible chain may be able to adopt multiple conformations to fit into the binding pocket but may also bind to off-target proteins, leading to lower selectivity.

The topology of the substituent, including branching and the presence of cyclic moieties, also plays a crucial role. Bulky or branched substituents can enhance hydrophobic interactions and improve potency, but they can also lead to steric hindrance if not properly accommodated by the binding site. The incorporation of cyclic structures, such as piperidine (B6355638) or piperazine (B1678402) rings, can restrict conformational freedom and introduce new vectors for interaction.

Strategies for Enhancing Selectivity and Potency through Structural Refinement

Enhancing the selectivity and potency of this compound scaffolds is a primary goal of medicinal chemistry efforts. Several strategies can be employed to achieve this through structural refinement:

Exploiting Unique Features of the Target Binding Site: A detailed understanding of the three-dimensional structure of the target protein is invaluable. By identifying unique pockets or residues in the target's binding site that are not present in closely related off-targets, substituents can be designed to specifically interact with these features, thereby enhancing selectivity.

Introduction of Rigid Scaffolds: Incorporating rigid structural elements, such as cyclic systems or triple bonds, can reduce the conformational flexibility of the molecule. This can lead to a more favorable binding entropy and improved selectivity, as the molecule is pre-organized in a conformation that is optimal for the intended target.

Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres can lead to improved potency, selectivity, and pharmacokinetic properties. For example, replacing a metabolically labile group with a more stable bioisostere can increase the compound's half-life in the body.

Structure-Based Drug Design: Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how different structural modifications will affect binding to the target protein. This allows for the rational design of new analogs with improved properties. A study on imidazo[4,5-b]pyridine derivatives as Aurora-A kinase inhibitors demonstrated the use of docking to guide the design of selective compounds semanticscholar.org.

Development of Lead Optimization Approaches for this compound Scaffolds

The optimization of a lead compound into a clinical candidate is a multifaceted process that involves balancing potency, selectivity, and pharmacokinetic properties. For this compound scaffolds, lead optimization strategies often focus on several key areas:

Systematic SAR Exploration: A systematic approach to exploring the SAR of the lead compound is essential. This involves synthesizing and testing a series of analogs with modifications at various positions to identify the most promising avenues for improvement.

Improving ADME Properties: A potent and selective compound is of little therapeutic value if it has poor absorption, distribution, metabolism, and excretion (ADME) properties. Lead optimization efforts must therefore focus on improving these properties. This can involve modifying the molecule to increase its solubility, improve its metabolic stability, and reduce its potential for off-target toxicity.

Addressing Potential Liabilities: Early identification and mitigation of potential liabilities, such as off-target activities or the potential for drug-drug interactions, is crucial. This can be achieved through a combination of in vitro and in silico screening assays.

Iterative Design-Synthesize-Test Cycles: Lead optimization is an iterative process. The data from each round of synthesis and testing are used to inform the design of the next generation of compounds. This iterative cycle continues until a compound with the desired profile is identified. A case study on the optimization of an HSD17B13 inhibitor highlighted the importance of addressing metabolic stability and reactive metabolite formation early in the lead optimization process nih.gov.

Mechanistic Insights into the Biological Actions of 7 Fluoroquinazolin 4 Amine Derivatives

Molecular Basis of Enzyme Inhibition and Receptor Binding

The therapeutic efficacy of 7-fluoroquinazolin-4-amine derivatives is primarily due to their ability to bind with high affinity to specific biological targets, most notably the kinase domains of growth factor receptors. This interaction inhibits the enzyme's function, which is a critical step in many cellular signaling cascades.

Characterization of Binding Modes and Interaction Sites (e.g., ATP-binding pocket)

Derivatives based on the quinazoline (B50416) scaffold, such as Gefitinib (B1684475) and Afatinib, are well-characterized as tyrosine kinase inhibitors (TKIs). They function by competing with adenosine (B11128) triphosphate (ATP) for its binding site within the kinase domain of receptors like the Epidermal Growth Factor Receptor (EGFR). drugbank.commdpi.com The quinazoline core of these inhibitors typically forms crucial hydrogen bonds with the "hinge" region of the kinase. researchgate.net This interaction anchors the molecule in the ATP-binding pocket, a highly conserved region composed of several key amino acid residues. researchgate.netnih.gov

For instance, the anilino-quinazoline inhibitor Gefitinib binds non-covalently to the ATP binding pocket of EGFR. mdpi.com Its quinazoline group forms hydrogen bonds in the hinge region, while the aniline (B41778) substituent extends into a nearby hydrophobic pocket. researchgate.net Structural analyses have identified that residues such as Leu718, Val726, Ala743, Met793, and Leu844 are frequently involved in these interactions. nih.gov

Some second-generation derivatives, like Afatinib, exhibit an irreversible binding mode. Afatinib contains an acrylamide (B121943) Michael acceptor that forms a covalent bond with a specific cysteine residue (C797) at the edge of the ATP-binding site in EGFR. researchgate.net This covalent linkage results in sustained and irreversible inhibition of the kinase's activity. nbinno.comdrugbank.com

Table 1: Key Molecular Interactions of Quinazoline-based EGFR Inhibitors

| Inhibitor | Target Residue(s) | Type of Interaction | Binding Pocket |

|---|---|---|---|

| Gefitinib | Hinge Region (e.g., Met793) | Hydrogen Bonding, Hydrophobic Interactions | ATP-binding site |

| Afatinib | Hinge Region, Cys797 | Hydrogen Bonding, Covalent Bond | ATP-binding site |

Allosteric versus Orthosteric Modulation Mechanisms

The primary mechanism of action for this compound derivatives that target kinases is orthosteric inhibition. wikipedia.orgresearchgate.net They bind directly to the ATP-binding site, which is the active, or orthosteric, site of the enzyme. wikipedia.org By occupying this site, they physically block the binding of the natural substrate, ATP, thereby preventing the phosphorylation events that initiate downstream signaling. libretexts.org This is a form of competitive inhibition, where the inhibitor directly competes with the endogenous ligand for the same binding site. libretexts.org

Allosteric modulation, in contrast, involves a ligand binding to a site topographically distinct from the orthosteric site. wikipedia.orgnih.gov This binding induces a conformational change in the receptor that alters the affinity or efficacy of the endogenous agonist. wikipedia.org While allosteric inhibitors for kinases do exist, the well-studied quinazoline-based inhibitors like Gefitinib and Afatinib operate via an orthosteric mechanism. researchgate.netresearchgate.net Allosteric sites are generally less conserved across receptor subtypes, which can offer greater selectivity. rsc.org However, the dominant strategy for quinazoline-based kinase inhibitors has been to target the highly conserved ATP-binding pocket. nih.gov

Interference with Cellular Processes and Signaling Pathways

By inhibiting key enzymes like EGFR, derivatives of this compound block the signal transduction cascades that regulate fundamental cellular processes. nih.gov EGFR and other members of the ErbB receptor family, when activated, trigger multiple downstream pathways, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways. nih.govnih.gov These pathways are crucial for promoting cell survival, proliferation, and migration. nih.gov

The inhibition of EGFR tyrosine kinase prevents its autophosphorylation, which is the initial step in activating these downstream signals. drugbank.com As a result, the pro-survival and proliferative signals are suppressed. drugbank.com For example, Afatinib irreversibly inhibits the kinase activity of EGFR, HER2, and HER4, leading to a downregulation of ErbB signaling. drugbank.comnih.govemergencydrug.com This comprehensive blockade disrupts the intricate network of signals that cancer cells often depend on for their uncontrolled growth. nih.govnih.gov

Correlation between Molecular Interactions and Observed Phenotypes

The specific molecular interactions within the ATP-binding pocket directly translate to observable cellular phenotypes, namely growth inhibition and the induction of apoptosis. nih.govnih.gov The suppression of kinase activity and the subsequent blockade of PI3K/Akt and other survival pathways lead to cell cycle arrest and trigger programmed cell death. nih.gov

Studies on novel 4-aminoquinazoline derivatives have demonstrated their ability to inhibit cell proliferation effectively. nih.gov For instance, certain derivatives have been shown to cause G1 cell cycle arrest and induce apoptosis through a mitochondrial-dependent pathway by inhibiting the PI3K/Akt pathway. nih.gov Similarly, other fluoroquinazoline derivatives have been found to arrest the cell cycle and induce apoptosis, confirming that the inhibitory action at the molecular level is the cause of the desired anti-cancer phenotypes. nih.govresearchgate.net

The efficacy of these compounds is often correlated with the presence of specific mutations in the target kinase. drugbank.com For example, NSCLC tumors with activating EGFR mutations are particularly sensitive to treatment with inhibitors like Afatinib. drugbank.com The strong inhibition of these mutant kinases leads to the inhibition of tumor growth, providing a clear link between the molecular interaction, pathway interference, and the ultimate therapeutic outcome. emergencydrug.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Gefitinib |

| Afatinib |

| Lapatinib |

Computational Chemistry and Molecular Modeling Applications in 7 Fluoroquinazolin 4 Amine Research

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-fluoroquinazolin-4-amine research, docking studies have been instrumental in elucidating the binding modes of its derivatives with various biological targets, primarily protein kinases.

One of the key targets for anticancer quinazolines is the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Molecular docking simulations of fluoroquinazolinone derivatives have been performed to assess and explain their binding affinities within the EGFR active site. nih.gov These studies have successfully correlated the computational results with experimental cytotoxic screening data. nih.gov For instance, a series of new fluoroquinazolinone derivatives were designed and showed promising in vitro cytotoxic activity against human cancer cell lines. nih.gov Molecular docking of these compounds into the EGFR and tubulin binding sites helped to rationalize their biological activity. nih.gov

Similarly, in the design of selective Aurora A kinase inhibitors, structure-based drug design, which heavily relies on molecular docking, was employed to develop novel quinazolin-4-amine derivatives. nih.gov These computational predictions guided the synthesis of compounds with significantly improved selectivity for Aurora A over Aurora B. nih.gov

Furthermore, docking studies have been used to investigate the binding of 4-anilinoquinazoline (B1210976) derivatives to both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ijcce.ac.irijcce.ac.ir For example, a particularly potent compound exhibited binding energies of -6.39 kcal/mol for EGFR and -8.24 kcal/mol for VEGFR-2, with corresponding inhibition constants of 20.67 µM and 0.9 µM, respectively, indicating effective binding to VEGFR-2. ijcce.ac.irijcce.ac.ir The insights from these docking studies, such as the identification of key hydrogen bonds and hydrophobic interactions, are crucial for the rational design of dual inhibitors. ijcce.ac.ir

The following table summarizes the results of molecular docking studies for selected quinazoline (B50416) derivatives:

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Key Interacting Residues |

| 8a | EGFR | -6.39 | 20.67 µM | Not Specified |

| 8a | VEGFR-2 | -8.24 | 0.9 µM | Not Specified |

| 6n | EGFR | Not Specified | Not Specified | Cys 773, Lys 721, Val 702 |

| 6a | EGFR | Not Specified | Not Specified | Cys 773, Lys 721, Val 702 |

This table is generated based on the data available in the provided search results. "Not Specified" indicates that the information was not available in the cited sources.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-target interactions compared to the static view provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the conformational stability of a ligand within a binding site and to calculate binding free energies.

In the development of selective Aurora A kinase inhibitors based on the quinazolin-4-amine scaffold, MD simulations played a crucial role. nih.gov Through these simulations, researchers identified a key salt bridge in Aurora B that is not present in the crystal structure, which was a critical factor for the isoform selectivity of the inhibitors. nih.gov This finding provided a structural basis for the further development of highly potent and selective inhibitors. nih.gov

MD simulations are also employed to refine the results of molecular docking. nih.gov For instance, the output of a docking study, the enzyme-ligand complex, can be used as the starting point for an MD simulation to evaluate the stability of the predicted binding pose. nih.gov In a study on quinazoline-2,4,6-triamine derivatives as EGFR-TK inhibitors, MD simulations were performed on the complexes of the most promising compounds and the reference drug erlotinib with EGFR-TK. nih.gov The analysis of these simulations confirmed that a key residue, Met 769, forms a stable hydrogen bond with the amine group on the quinazoline ring of the inhibitors, which is crucial for their activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD) are powerful computational methodologies used to guide the drug discovery process. QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, while SBDD utilizes the three-dimensional structure of the biological target to design new ligands.

The development of novel quinazolin-4-amine derivatives has often been guided by SBDD principles. nih.gov By analyzing the crystal structure of the target protein, researchers can identify key features of the binding site and design molecules that can form favorable interactions. nih.gov This approach was successfully used to create selective Aurora A kinase inhibitors by exploiting structural differences between Aurora A and Aurora B. nih.gov

QSAR studies, on the other hand, can be used to predict the activity of new compounds before they are synthesized. For example, an Artificial Neural Network (ANN)-based QSAR model was developed to predict the IC50 values of chloroquine analogs as potential SARS-CoV-2 Mpro inhibitors. nih.gov This approach, which can be applied to this compound derivatives, allows for the rapid screening of virtual libraries of compounds to identify the most promising candidates for synthesis and biological evaluation. nih.gov The structure-activity relationship (SAR) studies of quinazolinone–pyrimidine hybrids revealed that compounds with one or two halogen substitutions on the phenyl ring exhibited significant antiproliferative activity, whereas the presence of methoxy or methyl groups reduced efficacy. nih.gov

The integration of SBDD and QSAR methodologies provides a comprehensive framework for the rational design of novel this compound derivatives with improved therapeutic properties.

Ligand Efficiency and Drug-Likeness Assessment through Computational Approaches

In the early stages of drug discovery, it is crucial to assess not only the potency of a compound but also its "drug-likeness" and ligand efficiency. Drug-likeness refers to the physicochemical properties of a molecule that are associated with good oral bioavailability and metabolic stability. nih.govnih.gov Ligand efficiency (LE) is a metric that relates the binding affinity of a molecule to its size, providing a measure of how efficiently a molecule binds to its target. nih.govnih.gov

Computational tools are widely used to predict these properties. Lipinski's Rule of Five is a well-known guideline for evaluating drug-likeness, and various software programs can calculate key physicochemical descriptors such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. nih.govnih.govresearchgate.net

Ligand efficiency is calculated as the binding energy per heavy atom. nih.govresearchgate.net It is a valuable tool for comparing the quality of different chemical scaffolds and for guiding the optimization of lead compounds. nih.govnih.gov Another related metric is the lipophilic ligand efficiency (LLE), which relates potency to lipophilicity. nih.govnih.gov Studies have shown that successful drug candidates often have higher LE and LLE values compared to other compounds that bind to the same target. nih.govnih.gov

While specific ligand efficiency and drug-likeness data for this compound are not detailed in the provided search results, these computational assessments are a standard part of modern drug discovery pipelines and would be applied to any new derivatives of this scaffold to ensure they have a favorable profile for further development. The following table outlines some of the key parameters used in these assessments.

| Parameter | Description | General "Drug-Like" Guideline (e.g., Rule of Five) |

| Molecular Weight (MW) | The mass of a molecule. | < 500 Da |

| LogP | A measure of the lipophilicity of a compound. | < 5 |

| Hydrogen Bond Donors | The number of N-H and O-H bonds in a molecule. | < 5 |

| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms in a molecule. | < 10 |

| Ligand Efficiency (LE) | A measure of the binding affinity per heavy atom. | Higher values are generally better. |

| Lipophilic Ligand Efficiency (LLE) | A measure of the binding affinity relative to the lipophilicity of the compound. | Higher values are generally better. |

This table provides a general overview of parameters used to assess ligand efficiency and drug-likeness.

Emerging Research Directions and Future Perspectives for 7 Fluoroquinazolin 4 Amine

Exploration of Polypharmacology and Multi-Target Directed Ligands within the 7-Fluoroquinazolin-4-amine Scaffold

The traditional "one-drug, one-target" paradigm is often insufficient for treating multifactorial diseases like cancer and neurodegenerative disorders. nih.gov This has led to the rise of polypharmacology and the design of Multi-Target Directed Ligands (MTDLs)—single molecules engineered to interact with multiple biological targets simultaneously. nih.govspringernature.com The MTDL approach is considered a promising strategy for complex conditions such as Alzheimer's disease (AD), where multiple pathological factors are at play. nih.govnih.gov

The quinazoline (B50416) core, including the this compound scaffold, is an ideal framework for developing MTDLs. Its versatile structure allows for the incorporation of different pharmacophores to achieve a balanced activity profile against various targets. mdpi.com Researchers are exploring this by creating hybrid molecules that combine the quinazoline structure with other active moieties. For instance, strategies have involved fusing the quinazoline scaffold with fragments known to inhibit enzymes like acetylcholinesterase (AChE) or modulate receptors relevant to neurodegenerative diseases. springernature.comresearchgate.net This approach aims to create synergistic effects that a combination of single-target drugs might not achieve, potentially leading to improved therapeutic efficacy and a better safety profile. nih.gov

| MTDL Strategy | Therapeutic Area | Potential Targets | Rationale |

|---|---|---|---|

| Quinazoline-Donepezil Hybrids | Alzheimer's Disease | Acetylcholinesterase (AChE), BACE1, Sigma-1 Receptors | Combines the AChE inhibitory action of donepezil (B133215) with the quinazoline scaffold's potential to hit other AD-related targets. nih.gov |

| Quinazoline-Coumarin Hybrids | Alzheimer's Disease | Cholinesterases (AChE, BuChE), Beta-secretase 1 (BACE1) | Merges two privileged scaffolds to create inhibitors with a balanced profile against key enzymes in the amyloid and cholinergic pathways. researchgate.net |

| 4-Anilinoquinazoline (B1210976) Derivatives | Cancer | EGFR, VEGFR-2 | Simultaneous inhibition of key growth factor receptors involved in tumor proliferation and angiogenesis. researchgate.net |

| Quinazoline-Triazole Hybrids | Cancer/Infectious Disease | Kinases, Microbial Enzymes | Combines the kinase inhibitory potential of quinazolines with the broad biological activity of triazoles. nih.gov |

Development of Novel Therapeutic Applications Beyond Oncology and Antimicrobials

While the this compound core is well-established in anticancer and antimicrobial research, its therapeutic potential extends to other complex diseases. mdpi.comnih.gov A significant emerging area is the development of treatments for neurodegenerative disorders, particularly Alzheimer's disease. springernature.com The multifactorial nature of AD necessitates therapies that can address various aspects of the disease cascade, a role for which quinazoline-based MTDLs are well-suited. nih.gov Derivatives are being investigated for their ability to inhibit key enzymes like acetylcholinesterase and beta-secretase 1 (BACE1), reduce the aggregation of amyloid-β peptides, and provide neuroprotective effects. nih.govresearchgate.net

Beyond neurodegeneration, the anti-inflammatory properties of the quinazoline scaffold present another avenue for therapeutic expansion. mdpi.com Chronic inflammation is a key component of many diseases, and developing novel anti-inflammatory agents from the this compound framework could address unmet needs in this area. Furthermore, quinazoline derivatives have been explored as inhibitors of various kinases beyond those typically targeted in oncology, suggesting potential applications in a range of signaling-driven diseases. mdpi.com

| Therapeutic Area | Mechanism of Action / Target | Rationale for Exploration |

|---|---|---|

| Neurodegenerative Diseases (e.g., Alzheimer's) | Inhibition of Acetylcholinesterase (AChE), BACE1; Anti-amyloid aggregation | Addresses the multifactorial nature of the disease through multi-target engagement. nih.govspringernature.com |

| Inflammatory Disorders | Modulation of inflammatory pathways (e.g., kinase signaling) | The quinazoline scaffold has demonstrated broad biological activity, including anti-inflammatory potential. mdpi.com |

| Antiprotozoal Agents | Inhibition of parasitic targets (e.g., Plasmodium falciparum) | Derivatives of related aminoquinolines show potent activity against resistant protozoal strains. nih.gov |

| Cardiovascular Diseases | Antihypertensive effects | Some quinazolinone-based drugs, such as quinethazone, are approved antihypertensives. mdpi.com |

Advancements in Asymmetric Synthesis of Chiral Analogs with Enhanced Enantioselectivity

The introduction of chiral centers into drug molecules can have profound effects on their pharmacological properties. Often, only one enantiomer (a non-superimposable mirror image) is responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects. nih.gov Consequently, the development of asymmetric synthesis methods to produce enantiomerically pure chiral analogs of this compound is a critical research direction.

Recent advancements focus on organocatalysis, employing small chiral organic molecules to induce stereoselectivity. rsc.org Chiral phosphoric acids and primary amine catalysts derived from natural sources like cinchona alkaloids have proven effective in a variety of enantioselective reactions. escholarship.orgnih.gov For instance, asymmetric fluorocyclization has been used to create fluorinated dihydroquinazolones with high diastereo- and enantioselectivities (up to 98% ee). escholarship.org These methods provide direct access to conformationally constrained, saturated rings bearing fluorine, which can enhance metabolic stability and other pharmacological properties. escholarship.org The ability to selectively synthesize a specific stereoisomer allows for a more precise evaluation of its biological activity and represents a significant step toward developing safer and more effective drugs. eurekalert.org

| Catalyst Type | Reaction Type | Achieved Enantioselectivity (ee) | Significance |

|---|---|---|---|

| Chiral Anionic Phase-Transfer Catalysts | Asymmetric Fluorocyclization | Up to 98% ee | Provides direct access to fluorine-containing dihydroquinazolones. escholarship.org |

| (S)-TRIP-derived Phosphoric Acid | Intramolecular Aza-Michael Reaction | Up to 95% ee | Enables the enantioselective synthesis of fluorinated pyrrolidines, precursors to complex heterocycles. nih.gov |

| Cinchona Alkaloid-Derived Primary Amine | Michael Addition | Up to 98.5% ee | Effective for creating chiral pyrazole (B372694) derivatives, demonstrating the versatility of primary amine catalysis. nih.gov |

| Chiral N-heterocyclic Carbene (NHC) Ligand with Copper Catalyst | Formation of Chiral Hydroxycarbanions | High enantioselectivity | A novel protocol for generating versatile chiral building blocks from aldehydes. eurekalert.org |

Integration of Omics Technologies for Comprehensive Biological Profiling of Compound Effects

To fully understand the mechanism of action of this compound derivatives, researchers are increasingly turning to "omics" technologies. These high-throughput methods—including proteomics, metabolomics, and genomics—provide a global, unbiased snapshot of the molecular changes induced by a compound within a biological system. dntb.gov.ua This approach moves beyond studying a single target to reveal the broader network of interactions and off-target effects.

Proteomics-based methods have been particularly insightful. For example, Activity-Based Protein Profiling (ABPP) has been employed to identify novel targets of quinazoline derivatives in bacteria, revealing that β-ketoacyl-ACP-synthase II (FabF) is a target, which helps to explain their antibacterial action. nih.gov Functional proteomics strategies like Drug Affinity Responsive Target Stability (DARTS) can pinpoint the direct protein interactome of a compound, as demonstrated by the identification of proteasome subunits as targets for a quinazolinone derivative in prostate cancer cells. mendeley.com Furthermore, metabolomics, which analyzes changes in small-molecule metabolites, has shed light on the biochemical pathways disrupted by quinazoline analogs in colorectal cancer cells, identifying alterations in amino acid metabolism and redox homeostasis. nih.gov

| Omics Technology | Application | Key Findings | Reference |

|---|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Identification of antibacterial targets | Identified β-ketoacyl-ACP-synthase II (FabF) as a novel target for quinazoline derivatives. | nih.gov |

| Metabolomics (LC-MS/MS) | Profiling biochemical changes in cancer cells | Revealed perturbations in amino acid metabolism, redox homeostasis, and energy processes in treated colorectal cancer cells. | nih.gov |

| Functional Proteomics (DARTS) | Direct target identification in cancer cells | Identified subunits of the 26S proteasome as the biological targets of a cytotoxic quinazolinone compound. | mendeley.com |

| Quantitative Proteomics | Understanding antibacterial mode of action | Characterized protein expression changes in phytopathogens induced by furan-functionalized quinazoline hybrids. | nih.gov |

Translational Pathways from Bench to Clinic for this compound Based Drug Candidates

The ultimate goal of medicinal chemistry research is to translate promising compounds from the laboratory (bench) into effective clinical therapies. For drug candidates based on the this compound scaffold, this pathway involves a series of rigorous, well-defined stages. The journey begins with lead optimization, where the initial compound's structure is systematically modified to enhance its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, transforming it into a viable drug candidate.

Following optimization, the candidate undergoes extensive preclinical testing. This includes in vitro studies to confirm its mechanism of action and cytotoxicity against various cell lines, as demonstrated in studies of novel quinazoline derivatives. mdpi.commdpi.com In vivo studies in animal models are then conducted to evaluate efficacy, pharmacokinetics, and preliminary safety. The comprehensive data package from these preclinical studies is crucial for filing an Investigational New Drug (IND) application with regulatory agencies like the FDA.

Upon IND approval, the candidate enters clinical trials, which are conducted in phases. Phase I trials assess safety in a small group of healthy volunteers. Phase II trials evaluate efficacy and further assess safety in a larger group of patients with the target disease. Phase III trials involve large-scale patient populations to confirm efficacy, monitor side effects, and compare the new drug to existing treatments. Successful completion of this phased process can lead to regulatory approval and the drug's entry into the market. The history of approved quinazoline-based drugs, such as idelalisib (B1684644) and raltitrexed, provides a successful blueprint for this translational pathway. mdpi.com

| Stage | Key Activities | Primary Goal |

|---|---|---|

| Discovery & Lead Optimization | Synthesis of analogs, structure-activity relationship (SAR) studies, computational modeling. | Identify and refine a candidate with optimal potency, selectivity, and drug-like properties. |

| Preclinical Development | In vitro assays (e.g., cytotoxicity, kinase panels), in vivo animal models for efficacy and toxicology. | Establish proof-of-concept and gather safety data to support human trials. |

| Phase I Clinical Trial | Administering the drug to a small number of healthy volunteers. | Assess safety, determine a safe dosage range, and identify side effects. |

| Phase II Clinical Trial | Administering the drug to a larger group of patients with the target disease. | Evaluate efficacy and further assess safety. |

| Phase III Clinical Trial | Large-scale, multicenter trials with diverse patient populations. | Confirm effectiveness, monitor long-term side effects, and compare to standard treatments. |

| Regulatory Approval & Post-Market Surveillance | Submission of New Drug Application (NDA) to regulatory bodies; ongoing monitoring. | Gain marketing approval and monitor the drug's safety in the general population. |

Q & A

Q. How can researchers design a SAR study for this compound derivatives targeting dual kinase inhibition?

- Methodological Answer :

- Scaffold diversification : Synthesize analogs with varying substituents at positions 2, 6, and 7.

- Hierarchical clustering : Group compounds by substituent properties (e.g., logP, H-bond donors).

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.